molecular formula C12H21N3 B1485214 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine CAS No. 2091731-54-1

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Cat. No. B1485214
CAS RN: 2091731-54-1
M. Wt: 207.32 g/mol
InChI Key: FSWDVHCIINJDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine (4-BPP) is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrazolopiperidine family, which is a class of heterocyclic compounds with a pyrazole ring and a piperidine ring fused together. It has been studied for its potential applications in drug development, drug delivery, and biochemistry.

Scientific Research Applications

Synthesis and Pharmacological Applications

Piperidine derivatives, including “4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine”, are crucial in drug design due to their presence in various pharmaceutical classes. The synthesis of these compounds involves intricate intra- and intermolecular reactions, leading to a diverse array of derivatives such as substituted piperidines and piperidinones . These derivatives are explored for their potential pharmacological activities, including their role as building blocks in the development of new medicinal drugs.

Anticancer Properties

Recent studies have focused on the anticancer potential of piperidine derivatives. For instance, N-(piperidine-4-yl) benzamide compounds have been synthesized and evaluated for their cytotoxic effects against cancer cells. The presence of specific functional groups on these derivatives has been linked to increased anticancer activity .

Anti-Tubercular Activity

In the search for effective anti-tubercular agents, novel piperidine derivatives have been designed and synthesized. These compounds are evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

properties

IUPAC Name

4-(1-butan-2-ylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-3-10(2)15-9-12(8-14-15)11-4-6-13-7-5-11/h8-11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWDVHCIINJDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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